
3-Cyclobutyl-2-((thietan-3-ylamino)methyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutyl-2-((thietan-3-ylamino)methyl)propan-1-ol is an organic compound that features a cyclobutyl ring, a thietan-3-ylamino group, and a propan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-2-((thietan-3-ylamino)methyl)propan-1-ol typically involves multi-step organic reactions. One common approach is to start with cyclobutyl derivatives and introduce the thietan-3-ylamino group through nucleophilic substitution reactions. The final step often involves the reduction of an intermediate compound to yield the desired propan-1-ol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclobutyl-2-((thietan-3-ylamino)methyl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which 3-Cyclobutyl-2-((thietan-3-ylamino)methyl)propan-1-ol exerts its effects would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, altering their activity. Detailed studies would be required to elucidate the exact mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutyl derivatives: Compounds with similar cyclobutyl rings.
Thietan-3-ylamino derivatives: Compounds featuring the thietan-3-ylamino group.
Propan-1-ol derivatives: Compounds with a similar propan-1-ol backbone.
Uniqueness
What sets 3-Cyclobutyl-2-((thietan-3-ylamino)methyl)propan-1-ol apart is the combination of these three structural elements, which may confer unique chemical and biological properties not found in other compounds.
Propiedades
Fórmula molecular |
C11H21NOS |
|---|---|
Peso molecular |
215.36 g/mol |
Nombre IUPAC |
2-(cyclobutylmethyl)-3-(thietan-3-ylamino)propan-1-ol |
InChI |
InChI=1S/C11H21NOS/c13-6-10(4-9-2-1-3-9)5-12-11-7-14-8-11/h9-13H,1-8H2 |
Clave InChI |
NLYSSXVYXIXSGX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)CC(CNC2CSC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


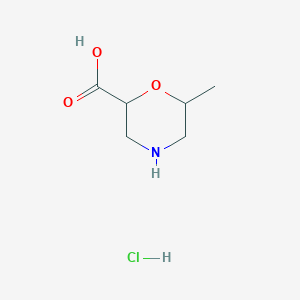
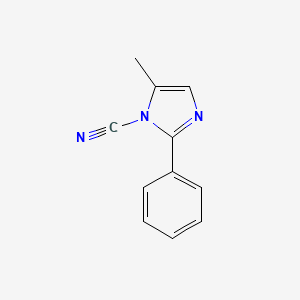
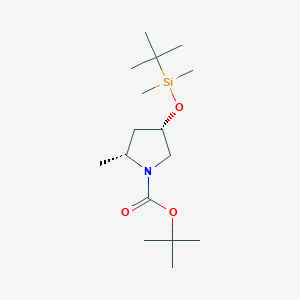
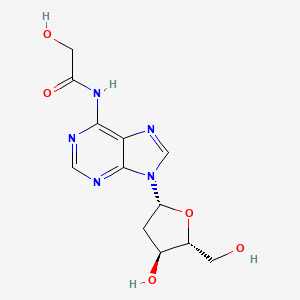

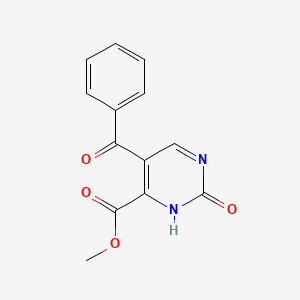
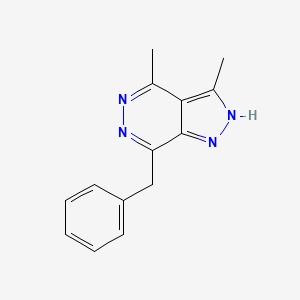
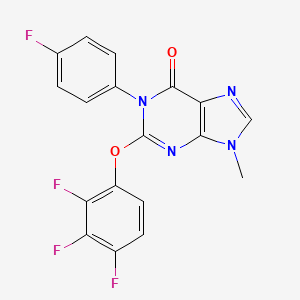
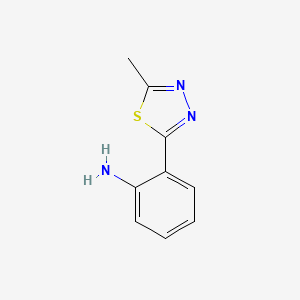

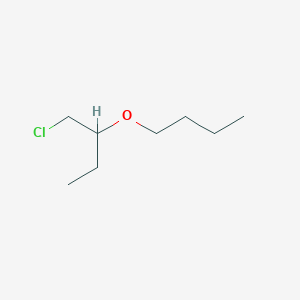
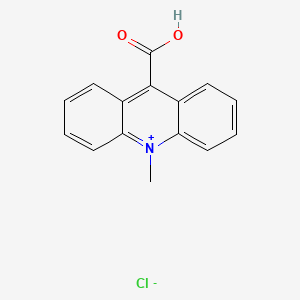

![6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B12937290.png)
